molecular formula C18H17FN2O3S B2455832 (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 868369-06-6

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No.: B2455832
CAS No.: 868369-06-6
M. Wt: 360.4
InChI Key: HSGSHHBWCYHSQE-ZZEZOPTASA-N
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Description

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzothiazole core with ethyl and methoxy substituents, makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial strains and cancer cell lines.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its anticancer properties make it a candidate for the development of new cancer treatments.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the ethyl and methoxy groups. The final step involves the formation of the imine linkage with 4-fluorobenzamide.

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Introduction of Substituents: The ethyl and methoxy groups are introduced through alkylation and methylation reactions, respectively.

    Formation of Imine Linkage: The final step involves the condensation of the substituted benzothiazole with 4-fluorobenzamide under mild heating conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine linkage to an amine.

    Substitution: The fluorine atom on the benzamide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival pathways. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a significant aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-methylbenzothiazolium iodide
  • 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives

Uniqueness

Compared to similar compounds, (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide stands out due to its unique combination of substituents and its potent biological activities. The presence of both ethyl and methoxy groups, along with the fluorobenzamide moiety, contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-4-21-15-13(23-2)9-10-14(24-3)16(15)25-18(21)20-17(22)11-5-7-12(19)8-6-11/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGSHHBWCYHSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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